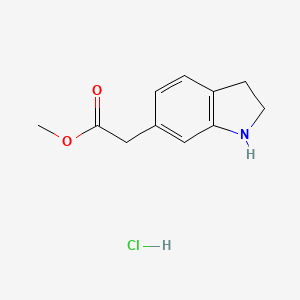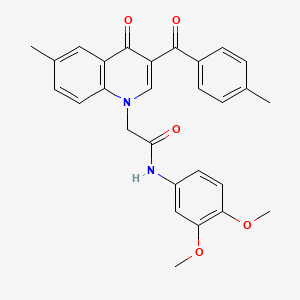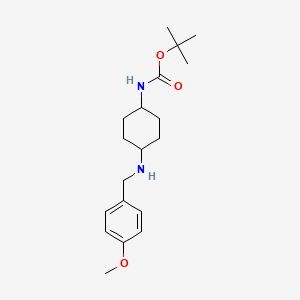
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, commonly known as APET, is a chemical compound that has been studied for its potential use in scientific research. APET is a thiazole-based compound that has shown promise in various areas of research, including cancer treatment and neuroscience.
作用機序
The mechanism of action of APET involves the inhibition of various enzymes and pathways that are involved in cell proliferation and survival. APET has been shown to inhibit the activity of enzymes such as topoisomerase II and cyclin-dependent kinase 2, which are involved in DNA replication and cell cycle progression, respectively.
Biochemical and Physiological Effects
APET has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that APET can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of various oncogenes. In vivo studies have shown that APET can inhibit tumor growth and metastasis, as well as improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using APET in lab experiments is its relatively low toxicity compared to other compounds that have been studied for similar applications. Additionally, APET has shown promise in various areas of research, making it a versatile compound for scientific investigation. However, one limitation of using APET is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research involving APET. One area of interest is the development of more efficient synthesis methods for APET, which could improve its availability for scientific investigation. Additionally, further research is needed to fully understand the mechanism of action of APET and its potential applications in various areas of research. Finally, there is potential for the development of APET analogs with improved solubility and/or potency for use in scientific research.
合成法
The synthesis of APET involves the reaction of 2-phenyl-1H-pyrrole-1-acetic acid with thiosemicarbazide, followed by the addition of ethyl chloroacetate and ammonium hydroxide. The resulting product is then purified through recrystallization to obtain APET in its pure form.
科学的研究の応用
APET has been studied for its potential use in cancer treatment, particularly in the inhibition of tumor growth. Research has shown that APET can induce apoptosis, or programmed cell death, in cancer cells. Additionally, APET has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-phenyl-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c18-14(22)10-13-11-24-17(19-13)20-16(23)15(21-8-4-5-9-21)12-6-2-1-3-7-12/h1-9,11,15H,10H2,(H2,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNWKRQNWYFPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=NC(=CS2)CC(=O)N)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide](/img/structure/B2603535.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2603538.png)
![[(Z)-[1-amino-2-(4-tert-butylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate](/img/structure/B2603539.png)
![5-amino-N-(2-ethoxyphenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2603541.png)



![{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride](/img/no-structure.png)


![3-methyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2603553.png)


![7-(4-bromophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2603558.png)